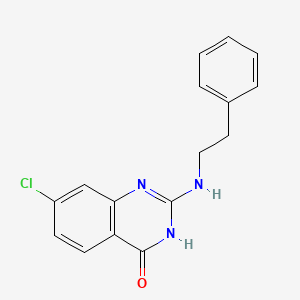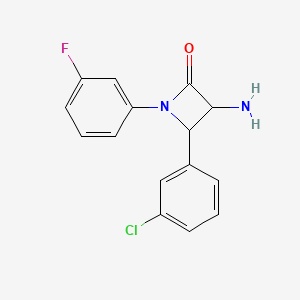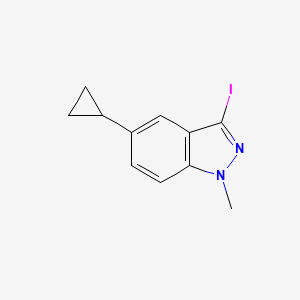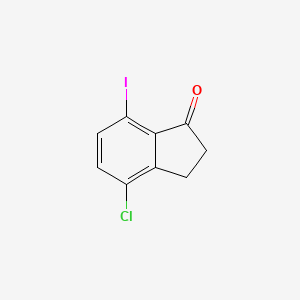
7-Chloro-2-(phenethylamino)quinazolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Chloro-2-(phenethylamino)quinazolin-4(1H)-one is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2-(phenethylamino)quinazolin-4(1H)-one typically involves the reaction of 2-aminobenzamide with phenethylamine in the presence of a chlorinating agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The chlorination step is crucial and can be achieved using reagents like thionyl chloride or phosphorus oxychloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve the desired product quality .
化学反応の分析
Types of Reactions
7-Chloro-2-(phenethylamino)quinazolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives with different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives with potential pharmacological properties. These derivatives can be further explored for their biological activities and therapeutic applications .
科学的研究の応用
Chemistry: It serves as a precursor for the synthesis of other quinazolinone derivatives with diverse chemical properties.
Biology: The compound has shown promise in biological assays for its antimicrobial and antifungal activities.
Medicine: Research has indicated potential antitumor and anticonvulsant properties, making it a candidate for drug development.
Industry: It is used in the development of functional materials and as an intermediate in the synthesis of pharmaceuticals
作用機序
The mechanism of action of 7-Chloro-2-(phenethylamino)quinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. For example, its antitumor activity may be attributed to the inhibition of DNA synthesis or interference with cell signaling pathways. Further research is needed to elucidate the exact molecular targets and pathways involved .
類似化合物との比較
Similar Compounds
- 7-Chloro-2-(morpholino)quinazolin-4(1H)-one
- 7-Chloro-2-(pyridin-2-ylmethyl)quinazolin-4-amine
- 7-Chloro-2-(2-chlorophenyl)quinazolin-4-amine
Uniqueness
7-Chloro-2-(phenethylamino)quinazolin-4(1H)-one stands out due to its unique phenethylamino group, which imparts distinct biological activities compared to other quinazolinone derivatives. This structural variation can lead to differences in pharmacokinetics, bioavailability, and therapeutic potential .
特性
CAS番号 |
61741-63-7 |
|---|---|
分子式 |
C16H14ClN3O |
分子量 |
299.75 g/mol |
IUPAC名 |
7-chloro-2-(2-phenylethylamino)-3H-quinazolin-4-one |
InChI |
InChI=1S/C16H14ClN3O/c17-12-6-7-13-14(10-12)19-16(20-15(13)21)18-9-8-11-4-2-1-3-5-11/h1-7,10H,8-9H2,(H2,18,19,20,21) |
InChIキー |
ZQSNUEFDYNNHAP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CCNC2=NC3=C(C=CC(=C3)Cl)C(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(Trifluoromethyl)-3H-spiro[benzofuran-2,4'-piperidine] hydrochloride](/img/structure/B11833749.png)



![S-[[(2R,3R,4S,5R)-3,4,5-tris(acetylsulfanyl)-6-ethoxyoxan-2-yl]methyl] ethanethioate](/img/structure/B11833767.png)



![2-bromo-5-(5-chloro-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-6-(4-chlorophenyl)-1-isopropyl-5,6-dihydropyrrolo[3,4-d]imidazol-4(1H)-one](/img/structure/B11833797.png)
![(2R,4aR,7aS)-2-methyl-7a-{[(4-methylphenyl)sulfanyl]methyl}-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridine](/img/structure/B11833804.png)


![3-(4-Chlorophenyl)-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B11833837.png)
![[4,4'-Bi-2H-1-benzopyran]-2,2'-dione](/img/structure/B11833842.png)
